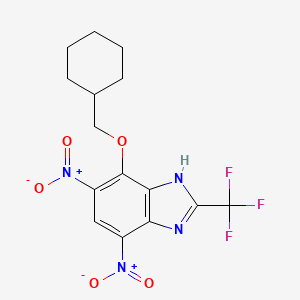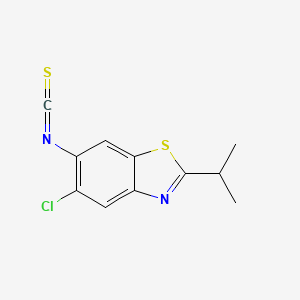
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole typically involves the reaction of 5-chloro-2-(propan-2-yl)-1,3-benzothiazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group, which may result in different reactivity and biological activity.
6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Similar structure but without the chlorine atom, which could affect its chemical properties and applications.
Uniqueness
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of both the chlorine and isothiocyanate groups, which can impart distinct reactivity and potential biological activities compared to other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
58460-05-2 |
|---|---|
Molekularformel |
C11H9ClN2S2 |
Molekulargewicht |
268.8 g/mol |
IUPAC-Name |
5-chloro-6-isothiocyanato-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H9ClN2S2/c1-6(2)11-14-9-3-7(12)8(13-5-15)4-10(9)16-11/h3-4,6H,1-2H3 |
InChI-Schlüssel |
YBFVJPXUMFOEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






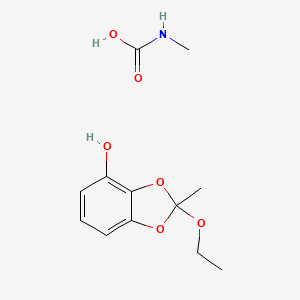

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)
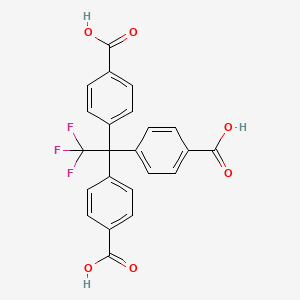


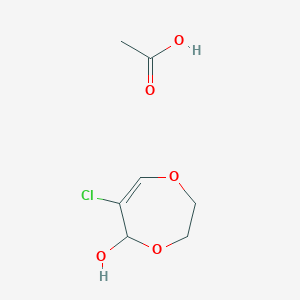
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
